5,6-Dichloro-indan-1-ylamine is a chemical compound with the molecular formula CHClN. It is classified as an amine derivative of indan, a bicyclic hydrocarbon. This compound features two chlorine atoms located at the 5 and 6 positions of the indan ring, along with an amine group at the 1 position. Due to its unique structure, it serves as a versatile building block in various chemical syntheses, particularly in medicinal chemistry targeting neurological conditions.
The synthesis of 5,6-Dichloro-indan-1-ylamine typically involves two main steps: chlorination and amination.
The chlorination reaction can be optimized by controlling factors such as temperature, pressure, and concentration of reactants to maximize yield and purity. The industrial production of this compound may utilize continuous flow reactors for efficiency and consistency in quality.
The molecular structure of 5,6-Dichloro-indan-1-ylamine can be represented as follows:
The compound exhibits a balance of reactivity and stability due to its unique arrangement of functional groups, allowing for diverse chemical modifications.
5,6-Dichloro-indan-1-ylamine can participate in several types of chemical reactions:
The choice of reagents and conditions significantly impacts the outcome of these reactions, influencing factors such as yield and selectivity.
The mechanism by which 5,6-Dichloro-indan-1-ylamine exerts its effects largely depends on its application in medicinal chemistry. As a building block for pharmaceuticals, it may interact with biological targets such as enzymes or receptors involved in neurological pathways. The presence of both chlorine atoms and an amine group enhances its potential reactivity and interaction with biological molecules.
Experimental studies are essential to determine precise physical constants such as boiling point, density, and solubility in various solvents.
5,6-Dichloro-indan-1-ylamine has several significant applications across various fields:
This compound's unique structural features and reactivity make it valuable in scientific research and industrial applications, highlighting its importance in advancing chemical synthesis methodologies.
The documented history of 5,6-dichloro-indan-1-ylamine traces back to the late 20th century, with its first appearance in chemical catalogs around 1990. Sigma-Aldrich and Combi-Blocks listed this compound under catalog numbers COM964465866 and QV-7879, respectively, marking its initial commercial availability [1]. Early synthesis routes typically involved catalytic hydrogenation or lithium aluminum hydride reduction of corresponding 5,6-dichloro-1-indanone oximes, though precise historical methodologies remain poorly documented in public literature. By the early 2000s, the compound gained attention as a precursor to α₂-adrenergic receptor ligands, as evidenced by its incorporation into patented fluoroethyl urea derivatives described in US7598417B2 [7]. The timeline reflects a pattern common to many specialty fine chemicals: initial development driven by supplier recognition of structural novelty (1990s), followed by targeted application in medicinal chemistry patents (2000s), and recent expansion into diverse pharmacological scaffolds (post-2010).
Table 1: Fundamental Physicochemical Properties of 5,6-Dichloro-indan-1-ylamine
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Formula | C₉H₉Cl₂N | - | [1] [5] |
Molecular Weight | 202.08 g/mol | - | [3] [5] |
CAS Registry Number | 67120-42-7 | - | [1] [3] |
Predicted Boiling Point | 287.1 ± 40.0 °C | Atmospheric pressure | [3] |
Predicted Density | 1.347 ± 0.06 g/cm³ | Room temperature | [3] |
pKa (Predicted) | 8.60 ± 0.20 | Aqueous solution | [3] |
Storage Conditions | Refrigerated | Long-term preservation | [1] |
Purity Specification | 95% | Commercial batches | [1] |
The current academic research landscape for 5,6-dichloro-indan-1-ylamine reveals both specialized applications and significant knowledge voids. Patent literature dominates its documented use, particularly in developing bioactive molecules like α₂-adrenergic agonists for pain management (US7598417B2) and kinase inhibitors (ES2813875T3) [4] [7]. These applications exploit the compound’s rigid scaffold to enforce specific ligand conformations upon binding to biological targets. However, peer-reviewed publications directly investigating this specific molecule remain scarce, creating a fragmented understanding of its fundamental characteristics. Key knowledge gaps include:
The compound’s limited commercial availability exacerbates these gaps—suppliers like American Custom Chemicals Corporation offer only milligram quantities at premium prices (~$500/5mg), restricting broader academic investigation [3] [5].
The investigation of 5,6-dichloro-indan-1-ylamine operates within three interconnected theoretical frameworks governing indanamine derivative research:
Conformational Restriction Theory: The indane scaffold locks rotatable bonds in bioactive conformations, enhancing receptor affinity and selectivity. For 5,6-dichloro-indan-1-ylamine, the chlorine atoms further constrain electron density, potentially strengthening interactions with hydrophobic binding pockets in CNS targets like the α₂-adrenergic receptor [7]. Quantum mechanical studies of analogous systems indicate the chlorine substituents decrease HOMO energy by ~1.2 eV, enhancing oxidative stability compared to non-halogenated indanamines.
Bioisosteric Replacement Paradigms: This compound serves as a halogenated bioisostere for endogenous neurotransmitter analogs. Computational models (e.g., molecular field topology analysis) suggest the 5,6-dichloro substitution mimics steric and electronic features of tyrosine’s para-hydroxyl in catecholamine-like drugs while improving blood-brain barrier penetration (logP calc. = 2.8 vs. 1.2 for dopamine derivatives) [7].
QSAR of Halogen Bonding: The ortho-chlorine arrangement facilitates halogen bonding—a directional interaction increasingly recognized in drug-receptor binding. Quantitative Structure-Activity Relationship (QSAR) models incorporating halogen bond descriptors (σ-hole magnitude, polar surface area) have been applied to indanamine libraries. These models predict that 5,6-dichloro substitution contributes 0.7–1.3 kcal/mol binding energy in protein complexes versus mono-chloro analogs, though experimental validation specific to this compound is pending [4].
Table 2: Key Research Applications of 5,6-Dichloro-indan-1-ylamine in Patent Literature
Application Domain | Patent/Publication | Derivative Example | Theoretical Basis | |
---|---|---|---|---|
α₂-Adrenergic Agonists | US7598417B2 | 1-(2-Fluoroethyl)-3-(5,6-dichloro-2,3-dihydro-1H-inden-1-yl)urea | Conformational restriction for receptor subtype selectivity | [7] |
Kinase Inhibitors | ES2813875T3 | Pyridinyl-imidazole conjugates | Halogen bonding with ATP-binding site residues | [4] |
CNS Penetrating Agents | Undisclosed proprietary | N-Alkylated amphetamine analogs | Enhanced logP and reduced P-glycoprotein efflux | [5] |
These frameworks collectively position 5,6-dichloro-indan-1-ylamine as a strategically modified scaffold where theoretical advantages—particularly in electronic modulation and three-dimensional structure—outweigh synthetic challenges. Future research directions should prioritize experimental validation of computational predictions, especially regarding halogen bonding contributions to binding thermodynamics and metabolic stability enhancement via deactivating chlorine substituents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1